molecular formula C8H6F4O B12326795 Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)-

Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)-

Cat. No.: B12326795
M. Wt: 194.13 g/mol
InChI Key: YLEQSFXJBJBQQW-UHFFFAOYSA-N
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Description

Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)- (IUPAC name: 5-(2,2,2-trifluoroethyl)-2-fluorophenol) is a fluorinated aromatic compound characterized by a phenol core substituted with a fluorine atom at the 2-position and a 2,2,2-trifluoroethyl group at the 5-position. The molecular formula is C₈H₆F₄O, with a molar mass of 218.13 g/mol. The trifluoroethyl group (-CH₂CF₃) introduces significant steric bulk and electron-withdrawing effects, which influence the compound’s acidity, solubility, and interaction with biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic aromatic substitution reaction, where phenol is treated with fluorinating agents and trifluoroethylating reagents under controlled conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the substitution process.

Industrial Production Methods

Industrial production of Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenols .

Scientific Research Applications

Chemistry

Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)- serves as a critical building block in organic synthesis. Its ability to participate in radical trifluoromethylation reactions is particularly valuable for developing fluorinated compounds used in pharmaceuticals and agrochemicals. The compound's unique structure allows for the synthesis of more complex organic molecules that are essential in drug discovery.

Biology

In biological research, this compound is utilized to study enzyme inhibition and protein-ligand interactions due to its enhanced binding affinity towards molecular targets. Researchers have explored its potential as a tool for investigating biochemical pathways and mechanisms of action in various biological systems.

Agricultural Science

Recent studies have highlighted the acaricidal activity of derivatives of this compound against pests like the carmine spider mite (Tetranychus cinnabarinus). For instance, compounds synthesized based on phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)- demonstrated significant efficacy compared to commercial pesticides. These findings suggest that such compounds can be developed into effective agricultural treatments with lower environmental impact.

Acaricidal Activity

A study published in 2023 reported on a series of derivatives synthesized from phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)- that exhibited moderate to excellent acaricidal activity against Tetranychus cinnabarinus. Key findings include:

  • Median Lethal Concentrations : Compounds showed median lethal concentrations lower than those of existing commercial acaricides.
  • Efficacy Comparison : One derivative achieved 100% mortality at a concentration of 10 mg/L against larvae.

This research indicates the potential for developing new agricultural chemicals that are more effective than current options while also being environmentally friendly .

Industrial Applications

In industrial settings, phenol derivatives are employed to produce specialty chemicals with improved thermal stability and resistance to degradation. The enhanced lipophilicity due to fluorination allows these compounds to be used in formulations requiring higher membrane permeability. This property is particularly beneficial in:

  • Pharmaceuticals : As intermediates for synthesizing active pharmaceutical ingredients (APIs).
  • Materials Science : In the development of polymers and coatings that require specific performance characteristics.

Mechanism of Action

The mechanism of action of Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)- involves its interaction with molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form strong bonds with target molecules. The compound can modulate biological pathways by interacting with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

(a) 2-Fluorophenol (CAS 367-12-4)

  • Structure: Phenol with a single fluorine substituent at the 2-position.
  • Molecular formula : C₆H₅FO.
  • Key differences : Lacks the trifluoroethyl group, resulting in lower molecular weight (112.10 g/mol) and reduced lipophilicity. The absence of the trifluoroethyl group diminishes steric hindrance and electron-withdrawing effects, leading to a higher pKa (~8.3) compared to the target compound .

(b) Phenol, 2-(trifluoromethyl)- (CAS 444-30-4)

  • Structure: Phenol with a trifluoromethyl (-CF₃) group at the 2-position.
  • Molecular formula : C₇H₅F₃O.
  • Key differences: The -CF₃ group is more electron-withdrawing than -CH₂CF₃, significantly lowering the pKa (~7.1) and enhancing acidity.

(c) 2-Bromo-5-(2,2,2-trifluoroethyl)phenol (CAS 1889119-14-5)

  • Structure : Bromine replaces fluorine at the 2-position; otherwise identical to the target compound.
  • Molecular formula : C₈H₆BrF₃O.
  • The fluorine in the target compound offers better metabolic stability due to stronger C-F bonds .

Functional Group Variations

(a) 2-Fluoro-5-(propan-2-yloxy)phenol

  • Structure: Phenol with a fluorine at the 2-position and an isopropoxy group (-OCH(CH₃)₂) at the 5-position.
  • Molecular formula : C₉H₁₁FO₂.
  • Key differences: The isopropoxy group is electron-donating, increasing electron density on the aromatic ring and reducing acidity (pKa ~10). In contrast, the trifluoroethyl group in the target compound decreases electron density, enhancing solubility in nonpolar environments .

(b) 2-Fluoro-5-hydroxybenzaldehyde

  • Structure: Phenol with fluorine at the 2-position and an aldehyde (-CHO) group at the 5-position.
  • Molecular formula : C₇H₅FO₂.
  • Key differences : The aldehyde group introduces reactivity toward nucleophiles (e.g., Schiff base formation), which is absent in the target compound. The trifluoroethyl group provides stability against oxidation compared to the aldehyde .

Thermodynamic and Physical Properties

Compound Molecular Formula Molar Mass (g/mol) Boiling Point (°C) pKa LogP (Predicted)
2-Fluoro-5-(2,2,2-trifluoroethyl)phenol C₈H₆F₄O 218.13 ~250 (est.) ~6.8 2.5
2-Fluorophenol C₆H₅FO 112.10 174–176 8.3 1.2
2-(Trifluoromethyl)phenol C₇H₅F₃O 162.11 195–197 7.1 2.0
2-Bromo-5-(trifluoroethyl)phenol C₈H₆BrF₃O 255.03 ~260 (est.) ~7.5 2.8

Notes:

  • The target compound’s lower pKa compared to 2-fluorophenol is attributed to the electron-withdrawing trifluoroethyl group.
  • LogP values indicate increased lipophilicity for the trifluoroethyl derivative, favoring membrane permeability .

Biological Activity

Phenol derivatives, particularly those containing fluorinated substituents, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)- is no exception, exhibiting promising properties in various biological assays. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular structure of Phenol, 2-fluoro-5-(2,2,2-trifluoroethyl)- can be described as follows:

  • Chemical Formula: C₉H₈F₄O
  • Molecular Weight: 224.16 g/mol
  • Functional Groups: Hydroxyl group (-OH), fluorine atoms, and a trifluoroethyl group.

The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, which can influence its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of fluorinated phenolic compounds. For instance, a series of fluoro and trifluoromethyl-substituted salicylanilide derivatives were synthesized and tested against various bacterial strains. The results indicated that compounds with similar substitutions exhibited significant activity against multidrug-resistant strains of Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MIC) ranging from 0.25 to 64 µg/mL .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMIC (µg/mL)Notes
Compound AS. aureus (MRSA)0.25Superior activity compared to controls
Compound BE. coli32Moderate activity
Compound CPseudomonas aeruginosa64Limited effectiveness

Anticancer Activity

The anticancer properties of phenolic compounds are well-documented. In particular, phenolic compounds with trifluoroethyl groups have shown enhanced cytotoxicity against various cancer cell lines. For example, a study demonstrated that fluorinated derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics like cisplatin .

Case Study: Cytotoxicity Assay

In vitro studies conducted on the HepG2 liver cancer cell line revealed that the compound exhibited an IC50 value of approximately 4.8 µg/mL, indicating potent cytotoxicity . The mechanism underlying this activity was explored through molecular docking studies, suggesting that the compound interacts effectively with key cellular targets involved in cancer proliferation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of fluorinated phenols. Studies indicate that increasing the number of fluorine substitutions generally enhances antibacterial and anticancer activities. For instance:

  • Mono-substituted derivatives showed limited activity.
  • Di- and tri-fluorinated derivatives demonstrated significantly improved potency against both bacterial strains and cancer cells .

Table 2: Structure-Activity Relationship Insights

Fluorination LevelActivity LevelObservations
Mono-fluorinatedLowMinimal antibacterial effect
Di-fluorinatedModerateImproved selectivity for MRSA
Tri-fluorinatedHighPotent against multiple cancer lines

Properties

Molecular Formula

C8H6F4O

Molecular Weight

194.13 g/mol

IUPAC Name

2-fluoro-5-(2,2,2-trifluoroethyl)phenol

InChI

InChI=1S/C8H6F4O/c9-6-2-1-5(3-7(6)13)4-8(10,11)12/h1-3,13H,4H2

InChI Key

YLEQSFXJBJBQQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(F)(F)F)O)F

Origin of Product

United States

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